methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride
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Overview
Description
methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride: is a chemical compound with the molecular formula C10H11BrN2O4·HCl It is a derivative of amino acids and contains both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the bromine atom.
Esterification: The nitrated product is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Amination: The ester is subjected to amination to introduce the amino group at the alpha position of the propanoate chain.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Reduction: The major product is 2-amino-3-(4-bromo-2-aminophenyl)propanoate.
Substitution: The major products depend on the nucleophile used but can include various substituted phenylpropanoates.
Scientific Research Applications
Chemistry
In chemistry, methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound is used to study the effects of bromine and nitro groups on biological systems. It can be used as a model compound to investigate the metabolism and toxicity of similar compounds.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The amino group can form hydrogen bonds, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate;hydrochloride
- Methyl 2-amino-3-(4-fluoro-2-nitrophenyl)propanoate;hydrochloride
- Methyl 2-amino-3-(4-iodo-2-nitrophenyl)propanoate;hydrochloride
Uniqueness
methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4.ClH/c1-17-10(14)8(12)4-6-2-3-7(11)5-9(6)13(15)16;/h2-3,5,8H,4,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYQAAIQCIPXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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